3-chlorocinnolin-4(1H)-one
Description
3-Chlorocinnolin-4(1H)-one is a bicyclic heterocyclic compound featuring a cinnolinone core (a fused benzene and pyridazine ring system) with a chlorine substituent at the 3-position and a ketone group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The chlorine atom at position 3 enhances electrophilicity and influences intermolecular interactions, while the 4-ketone group contributes to hydrogen-bonding capabilities .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) |
InChI Key |
IDUXQFQVPGDDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
NMR Data
–12 and 14 provide NMR benchmarks for similar compounds:
- 1H NMR Shifts: Chlorinated quinolinones exhibit downfield shifts for aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects. For example, 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one shows distinct Ar-H signals at δ 7.8–8.2 ppm .
- 13C NMR Shifts: Carbonyl groups in cinnolinones and quinolinones resonate near δ 165–175 ppm, while chlorine-substituted carbons appear at δ 110–125 ppm .
Solubility and Stability
- The 4-ketone group in 3-chlorocinnolin-4(1H)-one likely improves water solubility compared to non-ketone analogs. However, the chlorine atom may reduce solubility in polar solvents due to increased hydrophobicity.
- Stability: Chlorine substituents generally enhance oxidative stability but may increase susceptibility to nucleophilic attack at the 3-position .
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